Methyl 2-aminoquinazoline-4-carboxylate
Description
Properties
IUPAC Name |
methyl 2-aminoquinazoline-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-15-9(14)8-6-4-2-3-5-7(6)12-10(11)13-8/h2-5H,1H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTCTLUBXVGVSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=NC2=CC=CC=C21)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Synthesis of Methyl 2-aminoquinazoline-4-carboxylate
The synthesis of methyl 2-aminoquinazoline-4-carboxylate typically involves several key steps, which can include:
- Condensation Reactions : The initial step often involves the condensation of anthranilic acid derivatives with carbonyl compounds, leading to the formation of the quinazoline ring.
- Functionalization : Subsequent reactions may introduce amino or carboxyl groups at specific positions on the quinazoline scaffold, yielding methyl 2-aminoquinazoline-4-carboxylate.
- Optimization Techniques : Methods such as microwave irradiation and metal-catalyzed reactions have been explored to enhance yields and reduce reaction times .
Biological Activities
Methyl 2-aminoquinazoline-4-carboxylate exhibits a range of biological activities, making it a valuable compound in drug discovery:
Anticancer Activity
Numerous studies have highlighted the anticancer potential of quinazoline derivatives. Methyl 2-aminoquinazoline-4-carboxylate has been investigated for its ability to inhibit various cancer cell lines, including:
- Mechanism of Action : The compound may act by inhibiting key signaling pathways involved in tumor growth and metastasis, such as the platelet-derived growth factor receptor (PDGFR) pathway .
- In vitro Studies : Reports indicate that derivatives of this compound show significant cytotoxicity against breast cancer cell lines (e.g., MDA-MB-231) with IC50 values ranging from 0.36 to 40.90 μM .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against several bacterial strains. Studies suggest that modifications to the quinazoline structure can enhance this activity:
- Sulfonamide Derivatives : Hybrid compounds combining sulfonamide moieties with quinazolines have shown improved antibacterial effects compared to their parent compounds .
Anti-inflammatory Effects
Methyl 2-aminoquinazoline-4-carboxylate and its derivatives have been evaluated for anti-inflammatory properties, particularly through inhibition of cyclooxygenase enzymes (COX-1 and COX-2):
- Potential Applications : These compounds could serve as leads for developing non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects .
Case Studies
Several case studies illustrate the diverse applications of methyl 2-aminoquinazoline-4-carboxylate:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on heterocyclic cores and substituent patterns. Below is a comparative analysis with key derivatives:
Thiazole-Based Derivatives
Thiazole-containing compounds, such as Ethyl 2-aminothiazole-4-carboxylate () and Methyl 2-aminothiazole-4-carboxylate (CAS 64987-16-2, ), share the amino-ester motif but differ in their heterocyclic systems. Thiazoles are five-membered rings with one sulfur and one nitrogen atom, contrasting with the larger, bicyclic quinazoline.
Key Differences :
- Aromaticity and Ring Size : Quinazoline’s extended π-system and rigidity may enhance binding affinity in biological targets compared to thiazoles.
- Biological Activity : Thiazole derivatives are often explored as antimicrobial agents, while quinazolines are prominent in kinase inhibition (e.g., EGFR inhibitors) .
Functional Group Analogs
Compounds like Methyl 2-(2-aminothiazol-4-yl)acetate (CAS 66659-20-9, ) and Z-communic acid methyl ester () highlight the role of ester and amino groups in modulating properties:
- Solubility : Methyl esters generally improve lipophilicity compared to free acids, aiding membrane permeability.
- Synthetic Utility: The amino group enables conjugation or further functionalization, as seen in the synthesis of cephalosporin antibiotics from thiazole intermediates .
Structural and Functional Comparison Table
*Similarity scores derived from structural fingerprint comparisons ().
Research Findings and Implications
- Synthetic Routes : Quinazoline derivatives are typically synthesized via cyclization of anthranilic acid derivatives, while thiazoles are formed via Hantzsch thiazole synthesis. The ester group in both systems is introduced via alkylation or esterification .
- Analytical Characterization: Techniques like $ ^1H $-NMR and HPLC () are critical for verifying purity and structure. For example, methyl shikimate’s NMR data () illustrate typical ester carbonyl signals (~165–175 ppm in $ ^{13}C $-NMR), a feature shared with Methyl 2-aminoquinazoline-4-carboxylate.
- Biological Performance : Quinazolines often exhibit higher target selectivity in kinase assays due to their planar structure, whereas thiazoles may display broader-spectrum activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
